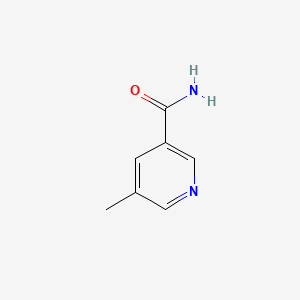

5-Methylnicotinamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCUXBGEPLKSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220254 | |

| Record name | 5-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-57-5 | |

| Record name | 5-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70-57-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLNICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54US8ZUG7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic and Cellular Pharmacology of 5 Methylnicotinamide

Direct Enzymatic Interactions of 5-Methylnicotinamide

Poly(ADP-ribose) Polymerase (PARP) enzymes are critical components of cellular machinery responsible for detecting and responding to DNA damage, particularly single-strand breaks (SSBs). They utilize Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (pADPr) chains on acceptor proteins, a process that signals and recruits other repair factors to the site of DNA damage. Compounds that interfere with this enzymatic activity, such as PARP inhibitors, can therefore profoundly impact DNA repair pathways.

Poly(ADP-ribose) Polymerase (PARP) Inhibition by this compound

Quantitative Aspects of PARP Inhibitory Potency and Efficacy

This compound has been identified as a compound that competes with NAD+ for binding to the active site of PARP enzymes researchgate.netcore.ac.uk. This competitive inhibition suggests a mechanism by which it can modulate PARP activity. While specific quantitative IC50 (half-maximal inhibitory concentration) values for this compound are not extensively detailed in the provided literature, studies indicate it acts as a PARP substrate competitor, similar to nicotinamide itself researchgate.netcore.ac.uk. Research suggests that its inhibitory potency is generally considered to be weaker compared to more potent, clinically developed PARP inhibitors. Observations indicate that its culture medium IC50 values were approximately 3-5-fold higher than its in vitro IC50 values, suggesting a reduced potency in cellular environments compared to direct enzyme assays researchgate.netnih.gov.

Perturbation of Cellular Signaling Pathways

This compound has been identified as an inhibitor of Poly(ADP-ribose) polymerases (PARPs) researchgate.netnih.gov. PARPs are crucial enzymes involved in DNA repair, particularly in response to DNA damage. Their activation leads to the consumption of nicotinamide adenine dinucleotide (NAD+) as a substrate, thereby depleting cellular NAD+ pools researchgate.netnih.govmdpi.com. By inhibiting PARP activity, this compound can mitigate the depletion of NAD+ under conditions of genotoxic stress, such as exposure to γ-irradiation or N-methyl-N-nitrosourea (MNNG) researchgate.net. This inhibition of PARP activity is associated with protective effects, including anti-inflammatory and pro-cell survival outcomes nih.gov.

Furthermore, nicotinamide, the precursor of this compound, and other NAD+ precursors are known to activate sirtuins, a family of NAD+-dependent deacetylases and ADP-ribosyltransferases nih.govmdpi.com. Sirtuins, such as SIRT1 and SIRT3, are involved in a range of cellular functions, including antioxidant defense, genome stability, autophagy, and lipid metabolism nih.gov. While direct evidence for this compound's specific modulation of sirtuins is less prominent in the reviewed literature, its role as a nicotinamide derivative suggests potential indirect influences on these pathways through NAD+ metabolism.

The metabolite N1-methylnicotinamide (MNA), derived from nicotinamide via Nicotinamide N-methyltransferase (NNMT), has been implicated in signaling pathways. For instance, NNMT overexpression, leading to increased MNA, has been shown to activate the STAT3 signaling pathway and influence inflammatory responses acs.org. Additionally, MNA has been linked to the inhibition of the ASK1-p38 mitogen-activated protein kinase (MAPK) pathway, which can affect cellular apoptosis and resistance to certain chemotherapies nih.gov.

Table 1: Effects of this compound on NAD+ Levels under Stress Conditions

| Compound | Stress Condition | Concentration | Observed Effect on NAD+ Levels | Reference |

| This compound | γ-irradiation | 500 µM | Prevented reduction | researchgate.net |

| This compound | N-methyl-N-nitrosourea (MNNG) | 2 mM | Inhibited reduction | researchgate.net |

Effects on Cellular Bioenergetics and Metabolic Fluxes

This compound is a metabolite of nicotinamide, a fundamental precursor for the synthesis of NAD+ nih.govnih.govtandfonline.comahajournals.orgqu.edu.qamdpi.com. NAD+ is a central coenzyme critical for cellular bioenergetics, playing a vital role in redox reactions that fuel energy metabolism, including glycolysis, the citric acid cycle, and oxidative phosphorylation nih.govtandfonline.comahajournals.orgqu.edu.qaamegroups.org. Maintaining a proper balance of NAD+/NADH ratios is essential for the efficient flux through these metabolic pathways nih.gov.

The metabolic fate of nicotinamide and its derivatives, such as N1-methylnicotinamide (MNA), influences NAD+ levels and cellular energy status. N'-methylnicotinamide, a related compound, has been observed to reduce NAD+ content in rat liver and muscle nih.gov. Similarly, NNMT overexpression, which leads to increased MNA production, has been associated with reduced NAD+ levels in cancer cells acs.org.

Nicotinamide itself has been shown to impact cellular ATP levels. In human fibroblasts, treatment with 5 mM nicotinamide for three days resulted in an approximate 10% reduction in cellular ATP levels nih.gov. This effect is potentially linked to alterations in the NAD+/NADH ratio, which can influence mitochondrial oxidative phosphorylation nih.govnih.gov. However, nicotinamide and its derivatives can also support cellular bioenergetics; for instance, nicotinamide has been shown to protect glycolysis and oxidative phosphorylation activities in dermal fibroblasts exposed to oxidative stress mdpi.com. Furthermore, N1-methylnicotinamide (MNA) has demonstrated beneficial effects on glucose metabolism, improving insulin (B600854) resistance in skeletal muscle by activating the SIRT1/PGC-1α signaling pathway spandidos-publications.com.

Preclinical Investigations and Translational Potential of 5 Methylnicotinamide

In Vitro Experimental Paradigms for 5-Methylnicotinamide Research

In vitro studies are fundamental for elucidating the molecular mechanisms of a compound. For this compound, cell-based assays have been crucial in understanding its interaction with key enzymes and the resultant cellular phenotypes.

Cell-Based Assays for Evaluation of PARP Modulation

Poly(ADP-ribose) polymerases (PARPs) are enzymes critical to DNA repair and cellular stress responses. Nicotinamide (B372718) and its derivatives are known inhibitors of PARP activity. Research has quantified the inhibitory potential of this compound on PARP in both cell-free and cellular systems.

Quantitative studies have been conducted to determine the 50% inhibitory concentration (IC50) for various compounds against PARP. In a comparative study, the IC50 of this compound was determined in both an in vitro enzymatic assay and in intact C3H1OT1/2 cells. The results showed that higher concentrations of this compound were needed to achieve 50% inhibition in a cellular environment compared to a cell-free system, suggesting factors such as cell permeability may influence its activity.

| Assay Type | Compound | IC50 Value | Reference |

| In Vitro (Cell-Free) | This compound | 3-5 fold lower than in culture | ontosight.ai |

| Intact C3H1OT1/2 Cells | This compound | 3-5 fold higher than in vitro | ontosight.ai |

This table summarizes the reported inhibitory concentrations (IC50) of this compound against Poly(ADP-ribose) polymerase (PARP) in different assay formats.

These assays typically involve measuring the consumption of NAD+ or the formation of poly(ADP-ribose) polymers. For instance, chemiluminescent PARP assays are commonly used where the enzymatic activity is quantified by the amount of biotinylated ADP-ribose incorporated onto histone proteins, which is then detected with a streptavidin-peroxidase conjugate and a chemiluminescent substrate. researchgate.net

Phenotypic Responses in Cell Lines to this compound Exposure

The exposure of various cell lines to nicotinamide derivatives has been shown to elicit a range of phenotypic responses, including effects on cell proliferation, viability, and chemoresistance. While direct studies on this compound are limited in the provided results, research on the broader family of methylated nicotinamides provides valuable insights.

The enzyme nicotinamide N-methyltransferase (NNMT) catalyzes the formation of N1-methylnicotinamide (1-MNA). Overexpression of NNMT has been linked to enhanced resistance to chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) in colorectal cancer (CRC) cells. mdpi.com Studies on CRC cell lines such as HT-29 and SW480 have shown that modulating NNMT levels, and consequently 1-MNA production, can alter sensitivity to 5-FU. mdpi.com Down-regulation of NNMT in HT-29 cells was found to decrease resistance to 5-FU, while its overexpression in SW480 cells enhanced it. mdpi.com

Furthermore, research into a related compound, 5-bromo-N-methylnicotinamide, demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). This suggests that modifications to the nicotinamide structure can lead to significant anti-proliferative effects.

| Cell Line | Compound/Target | Phenotypic Response | Reference |

| HT-29 (Colorectal Cancer) | NNMT downregulation (reduces 1-MNA) | Diminished 5-FU resistance | mdpi.com |

| SW480 (Colorectal Cancer) | NNMT overexpression (increases 1-MNA) | Enhanced 5-FU resistance | mdpi.com |

| MCF-7 (Breast Cancer) | 5-Bromo-N-methylnicotinamide | Inhibition of proliferation | |

| HCT116 (Colon Cancer) | 5-Bromo-N-methylnicotinamide | Inhibition of proliferation |

This table illustrates the observed phenotypic responses in various cancer cell lines upon modulation of methylated nicotinamide levels or exposure to related derivatives.

In Vivo Study Models of this compound (if applicable to this specific isomer)

In vivo studies using animal models are essential for evaluating the systemic effects, efficacy, and pharmacodynamics of a compound. Research on methylated nicotinamides has utilized various rodent models to investigate their biological activities. The following sections focus on findings related to N1-methylnicotinamide (MNA or 1-MNA), a closely related and more extensively studied isomer.

Rodent Models for Efficacy and Pharmacodynamic Evaluation

Various rodent models have been employed to assess the therapeutic efficacy and pharmacodynamic properties of N1-methylnicotinamide in different pathological conditions. These models are crucial for understanding how the compound behaves in a complex biological system and its potential for treating diseases. ljmu.ac.uk

| Rodent Model | Condition Investigated | Key Efficacy/Pharmacodynamic Findings | Reference |

| ApoE/LDLR-/- Mice | Atherosclerosis | Reduced atherosclerotic plaque area and inflammation; improved endothelial function. | lifechemicals.com |

| 2K-1C Hypertensive Rats | Arterial Thrombosis | Dose-dependent decrease of arterial thrombus weight. | |

| ob/ob Mice | Type 2 Diabetes | Improved insulin (B600854) resistance in skeletal muscle. | spandidos-publications.com |

| C57BL/6 Mice on High-Fat Diet | Age-Related Hearing Loss | Protected against hearing loss by upregulating SIRT1 and SIRT3 expression in the cochlea. | nih.gov |

This table provides an overview of rodent models used in the study of N1-methylnicotinamide, the conditions investigated, and the primary outcomes related to efficacy and pharmacodynamics.

In the ApoE/LDLR-/- mouse model of atherosclerosis, treatment with N1-methylnicotinamide resulted in a significant reduction in atherosclerotic plaque size and inflammation within the brachiocephalic artery. lifechemicals.com In models of type 2 diabetes, such as the ob/ob mouse, N1-methylnicotinamide has been shown to ameliorate insulin resistance in skeletal muscle by activating the SIRT1/PGC-1α signaling pathway. spandidos-publications.com

Systemic Biological Responses to N1-Methylnicotinamide Administration

Administration of N1-methylnicotinamide in rodent models elicits a range of systemic biological responses, reflecting its influence on various metabolic and signaling pathways.

One of the key systemic effects observed is the modulation of NAD+ and related metabolites. In rats, dietary administration of N1-methylnicotinamide was found to significantly increase the content of NAD+ in the blood and liver. This is a significant finding as NAD+ is a critical cofactor in numerous cellular processes. nih.gov

Another important systemic response is the anti-inflammatory effect. In ApoE/LDLR-/- mice, N1-methylnicotinamide treatment led to diminished systemic inflammation, as evidenced by lower plasma concentrations of serum amyloid P and haptoglobin. psu.edu Furthermore, studies in mice with diet-induced or age-induced hearing loss showed that N1-methylnicotinamide supplementation increased the expression of SIRT1 and SIRT3 proteins in the cochlea, which are crucial for cellular health and longevity. nih.gov This treatment also led to lower serum cholesterol and triglyceride levels. frontiersin.org

Prospective Therapeutic Applications Derived from this compound Research

The preclinical investigations into this compound and its related isomer N1-methylnicotinamide have unveiled several promising avenues for therapeutic applications. These potential uses are derived from the compounds' observed effects on key biological pathways involved in various diseases.

Cardiovascular Diseases : The demonstrated anti-thrombotic and anti-atherosclerotic properties of N1-methylnicotinamide in rodent models suggest its potential use in preventing and treating conditions like arterial thrombosis and atherosclerosis. lifechemicals.com Its ability to improve endothelial function and reduce systemic inflammation further supports its application in cardiovascular medicine. lifechemicals.compsu.edu

Metabolic Disorders : By improving insulin resistance and modulating lipid profiles, N1-methylnicotinamide shows promise as a therapeutic agent for type 2 diabetes and metabolic syndrome. spandidos-publications.comfrontiersin.org Its mechanism involving the activation of the SIRT1 pathway is a key area of interest for metabolic disease research. spandidos-publications.com

Inflammatory Conditions : The anti-inflammatory effects of N1-methylnicotinamide, observed both systemically and in specific tissues, suggest its utility in treating inflammatory skin diseases like rosacea. nih.gov

Oncology : As an inhibitor of PARP, this compound could potentially be used to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. ontosight.ai Furthermore, the role of the NNMT/1-MNA pathway in conferring chemoresistance in cancer cells suggests that targeting this pathway could be a valuable strategy to overcome drug resistance in tumors. mdpi.com

Neurodegenerative and Age-Related Diseases : The upregulation of sirtuins, particularly SIRT1, by N1-methylnicotinamide is a significant finding, as sirtuins are linked to longevity and protection against age-related decline. nih.gov This points towards a potential role in mitigating age-related conditions, such as certain forms of hearing loss, and potentially neurodegenerative disorders where NAD+ metabolism is implicated. nih.govresearchgate.net

Exploration in Pathologies Associated with Aberrant PARP Activity

This compound is recognized as an inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP). aacrjournals.orgresearchgate.netgoogle.com PARP enzymes, particularly PARP-1, are critical for cellular responses to DNA damage. nih.gov They detect single-strand DNA breaks and, upon activation, synthesize chains of poly(ADP-ribose) (PAR) using nicotinamide adenine (B156593) dinucleotide (NAD+) as a substrate. researchgate.netnih.gov This process is vital for recruiting other DNA repair proteins. aacrjournals.orgnih.gov However, extensive DNA damage can lead to PARP hyperactivation, causing significant depletion of cellular NAD+ and ATP pools, which can culminate in necrotic cell death. aacrjournals.orgresearchgate.net

The inhibition of PARP is a key therapeutic strategy, particularly in oncology, as it can prevent the repair of single-strand breaks. wikipedia.org These unrepaired breaks can be converted into more lethal double-strand breaks during DNA replication, a mechanism that is especially effective in cancer cells with pre-existing defects in other DNA repair pathways, such as those involving BRCA1 or BRCA2 mutations (a concept known as synthetic lethality). nih.govnih.gov Furthermore, inhibiting PARP can sensitize tumor cells to DNA-damaging agents like chemotherapy and radiation. aacrjournals.orgresearchgate.net

Preclinical studies have demonstrated that this compound can effectively inhibit PARP activity and mitigate the consequences of its overactivation. In cellular models, it has been shown to prevent the drastic drop in NAD+ levels induced by genotoxic agents. researchgate.net For instance, research has shown that this compound can inhibit the NAD+ decline caused by agents such as N-methyl-N-nitrosourea and γ-irradiation. researchgate.net

| Model System | Condition/Agent | Key Finding | Reference |

|---|---|---|---|

| Cellular Models | N-Methyl-N-Nitrosourea (genotoxic agent) | This compound (2 mM) inhibits the drop in cellular NAD+ level caused by the agent. | researchgate.net |

| Cellular Models | γ-irradiation | This compound (500 µM) prevents the lowering of cellular NAD+ induced by radiation. | researchgate.net |

| General (in vitro/in vivo) | DNA Damage | As a nicotinamide derivative, it acts as an inhibitor of PARP, which is activated by DNA strand breaks. | aacrjournals.orggoogle.com |

Considerations in Neuroprotection Research

The role of this compound, often referred to as 1-methylnicotinamide (B1211872) (MNA) in biological literature, in the context of neurodegeneration is multifaceted, with studies pointing towards both neuroprotective and potentially neurotoxic effects. ane.plnih.gov This duality complicates its translational potential for neurological disorders.

On the one hand, several in vitro studies have demonstrated a neuroprotective capacity. In primary cultures of rat cerebellar granule cells, this compound showed protective effects against neurotoxicity induced by homocysteine, an amino acid linked to neurodegeneration and Alzheimer's disease. ane.pl Other studies using similar cell culture models reported that high concentrations of MNA could reduce neuronal damage from acute excitotoxicity caused by N-methyl-D-aspartate (NMDA) and glutamate. termedia.plnih.gov The proposed mechanisms for this protection include a reduction of oxidative stress and a partial stabilization of calcium imbalance. termedia.plnih.gov

Conversely, other lines of research have implicated MNA as a potential endogenous neurotoxin, particularly in the context of Parkinson's disease (PD). nih.gov It is the metabolic product of nicotinamide, formed by the enzyme nicotinamide N-methyltransferase (NNMT), which is found in the human brain. nih.gov Some hypotheses suggest that MNA could contribute to the pathogenesis of PD by impairing mitochondrial complex I activity and generating reactive oxygen species, mimicking the action of known parkinsonian neurotoxins. nih.govnih.gov Increased NNMT expression has been observed in the brains of patients with PD. nih.gov In the context of Alzheimer's disease, a clinical trial with the MNA precursor, nicotinamide, found that it was extensively metabolized to methyl-nicotinamide, but this did not lead to significant improvements in the primary biomarker for the disease. nih.gov Research into Huntington's disease has focused on widespread changes in DNA methylation and other epigenetic modifications, processes where NAD+ metabolism and methyl donors are fundamentally important. nih.govfrontiersin.org

| Disease/Model | Agent/Condition | Key Finding | Reference |

|---|---|---|---|

| Homocysteine Neurotoxicity | D,L-homocysteine in rat cerebellar granule cells | MNA (1-10 mM) reduced neuronal damage from acute homocysteine exposure. | ane.pl |

| Acute Excitotoxicity | NMDA/Glutamate in rat cerebellar granule cells | MNA (25 mM) reduced NMDA-induced toxicity and lessened oxidative stress. | termedia.plnih.gov |

| Parkinson's Disease (Hypothesis) | Endogenous metabolism | MNA is suggested to be a potential neurotoxin that destroys subunits of mitochondrial complex I, contributing to neuronal death. | nih.gov |

| Alzheimer's Disease | Clinical trial with nicotinamide | Oral nicotinamide is extensively converted to methyl-nicotinamide in plasma, but its CNS bioavailability was limited in many participants. | nih.gov |

Implications for Antineoplastic Strategies

In oncology, the implications of this compound (MNA) are complex and highly context-dependent, stemming from its dual identity as both a PARP inhibitor and the product of the enzyme Nicotinamide N-methyltransferase (NNMT). aacrjournals.orgnih.gov NNMT is frequently overexpressed in a wide array of human cancers, including colorectal, gastric, pancreatic, and lung cancer, and its high expression is often associated with poor prognosis. nih.govresearchgate.net

One major area of investigation involves the role of NNMT and its product, MNA, in promoting chemoresistance. nih.gov Studies in colorectal cancer have shown that NNMT overexpression enhances resistance to the chemotherapeutic drug 5-fluorouracil (5-FU). nih.govnih.gov The mechanism involves MNA-mediated reduction of reactive oxygen species (ROS) and subsequent inactivation of the ASK1-p38 MAPK signaling pathway, which is involved in triggering apoptosis. nih.govresearchgate.net Therefore, in this context, the production of MNA within tumor cells is a pro-survival mechanism that antagonizes cancer therapy. nih.gov

This contrasts sharply with the therapeutic strategy of using this compound as an external agent to inhibit PARP. As a PARP inhibitor, it is intended to induce synthetic lethality in cancers with specific DNA repair deficiencies or to sensitize tumors to chemotherapy. aacrjournals.orgnih.govnih.gov This creates a paradoxical role where the endogenous production of MNA can be detrimental to treatment outcomes, while its exogenous application as a PARP inhibitor could be beneficial.

Adding another layer of complexity, recent research has shown that treatment with clinical PARP inhibitors (like olaparib) can lead to an accumulation of MNA. nih.gov This accumulated MNA was found to reprogram tumor-associated macrophages toward an anti-tumor phenotype, suggesting an indirect, immune-mediated anti-cancer effect. nih.gov Furthermore, computational studies have suggested that MNA may interact with and modulate DNA methyltransferase 1 (DNMT1), an enzyme critical for maintaining the epigenetic landscape in cancer cells. medrxiv.org

| Cancer Type | Therapeutic Context | Role/Effect of MNA or its Pathway (NNMT) | Reference |

|---|---|---|---|

| Colorectal Cancer | Resistance to 5-fluorouracil (5-FU) | NNMT-produced MNA enhances resistance by reducing ROS and inhibiting the ASK1-p38 MAPK apoptosis pathway. | nih.govnih.gov |

| Various Cancers | PARP Inhibition Strategy | This compound acts as a PARP inhibitor, which can sensitize cancer cells to DNA-damaging therapies. | aacrjournals.orgresearchgate.net |

| Breast Cancer Models | PARP Inhibitor Treatment (Olaparib) | PARP inhibition leads to MNA accumulation, which can induce an anti-tumor phenotype in macrophages. | nih.gov |

| Oral Cancer | Epigenetic Modulation | MNA is predicted through molecular docking to interact with and potentially modulate the DNA methyltransferase enzyme DNMT1. | medrxiv.org |

Advanced Analytical Methodologies for 5 Methylnicotinamide Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are powerful tools for confirming the molecular structure of 5-Methylnicotinamide and assessing its purity. These techniques provide detailed information about the compound's atomic composition, functional groups, and structural connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most definitive methods for structural elucidation. For this compound, both ¹H NMR and ¹³C NMR spectra provide unique fingerprints.

¹H NMR: The proton NMR spectrum allows for the identification of all hydrogen atoms in the molecule. The expected signals for this compound would include distinct peaks for the three aromatic protons on the pyridine (B92270) ring, the protons of the amide group (-CONH₂), and the protons of the methyl group (-CH₃). The chemical shifts and splitting patterns are indicative of their electronic environment and neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum for this compound would show seven distinct signals corresponding to the six carbons of the substituted pyridine ring and the one carbon of the methyl group.

Specific spectral data for related compounds like nicotinamide (B372718) can be used to predict the approximate chemical shifts for this compound. bmrb.io

Predicted ¹H and ¹³C NMR Data for this compound

| Spectrum Type | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | H2 (Pyridine) | ~8.9 | Singlet |

| ¹H NMR | H4 (Pyridine) | ~8.1 | Singlet |

| ¹H NMR | H6 (Pyridine) | ~8.6 | Singlet |

| ¹H NMR | -CH₃ | ~2.4 | Singlet |

| ¹H NMR | -NH₂ | ~7.5, ~8.0 | Broad Singlet (each) |

| ¹³C NMR | C2 (Pyridine) | ~150 | - |

| ¹³C NMR | C3 (Pyridine) | ~133 | - |

| ¹³C NMR | C4 (Pyridine) | ~139 | - |

| ¹³C NMR | C5 (Pyridine) | ~131 | - |

| ¹³C NMR | C6 (Pyridine) | ~148 | - |

| ¹³C NMR | C=O (Amide) | ~167 | - |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). msu.edu The IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups.

Key expected vibrational frequencies include:

N-H Stretching: The amide group (-NH₂) typically shows two bands in the region of 3100-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹. vscht.cz

C=O Stretching: A strong absorption band for the amide carbonyl group (Amide I band) is expected in the region of 1650-1690 cm⁻¹. researchgate.net

Aromatic Ring Stretching: C=C and C=N stretching vibrations within the pyridine ring occur in the 1400-1600 cm⁻¹ region. vscht.cz

N-H Bending: The amide N-H bend (Amide II band) is typically found around 1600-1640 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide (-NH₂) | 3100 - 3500 | Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1650 - 1690 | Strong |

| N-H Bend (Amide II) | Amide (-NH₂) | 1600 - 1640 | Medium-Strong |

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (molecular weight: 136.15 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 136. The fragmentation pattern is critical for structural confirmation. chemguide.co.uk

Common fragmentation pathways for amides and pyridine derivatives include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty Rearrangement: A characteristic fragmentation for primary amides. libretexts.org

Loss of Neutral Molecules: Elimination of small, stable molecules like ammonia (B1221849) (NH₃) or carbon monoxide (CO).

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 136 | [C₇H₈N₂O]⁺ | (Molecular Ion) |

| 121 | [C₆H₅NO]⁺ | -CH₃ |

| 108 | [C₆H₆N₂]⁺ | -CO |

Chromatographic Methods for Separation and Quantification

Chromatography is essential for separating this compound from impurities, related compounds, or complex mixtures, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) HPLC is the most widely used technique for the analysis of nicotinamide and its metabolites due to its versatility and high resolution. nih.govsielc.com

Reversed-Phase (RP) HPLC: This is a common approach where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water/acetonitrile (B52724) or water/methanol (B129727) with buffers like ammonium (B1175870) formate (B1220265) or phosphate). However, due to the high polarity of this compound, retention on standard C18 columns can be poor.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating highly polar compounds. nih.govnih.gov It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. This mode provides better retention and separation for polar analytes like this compound. nih.gov

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for separating complex mixtures of nicotinamide-related substances. sielc.com

Detection: Ultraviolet (UV) detection is commonly used, with the wavelength of maximum absorbance for the pyridine ring typically around 260 nm. researchgate.netresearchgate.net Mass spectrometry can be coupled with HPLC (LC-MS) for highly selective and sensitive detection. mdpi.com

Exemplary HPLC Methods for this compound Analysis

| Parameter | Method 1: HILIC | Method 2: Reversed-Phase |

|---|---|---|

| Column | HILIC (e.g., Luna HILIC) nih.gov | C18 (e.g., Nucleosil 100-C18) nih.gov |

| Mobile Phase A | Water with Ammonium Formate | Water with Formic Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | High Acetonitrile to Low Acetonitrile | Low Acetonitrile to High Acetonitrile |

| Flow Rate | 0.2 - 0.5 mL/min | 0.8 - 1.2 mL/min |

| Detector | UV (260 nm) or Mass Spectrometer | UV (260 nm) or Mass Spectrometer |

Gas Chromatography (GC) GC can be used for the analysis of this compound, but it generally requires a derivatization step to increase the compound's volatility and thermal stability. thermofisher.com Silylation is a common derivatization technique for compounds with active hydrogens, such as those in the amide group. GC coupled with mass spectrometry (GC-MS) provides high separation efficiency and definitive identification based on mass spectra. mdpi.com

Bioanalytical Approaches for Detection and Measurement in Complex Biological Samples

The quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for metabolic and pharmacokinetic studies. These analyses are challenging due to the low concentrations of the analyte and the complexity of the sample matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. mdpi.comnih.gov

Sample Preparation Effective sample preparation is critical to remove interferences and concentrate the analyte.

Protein Precipitation (PPT): For plasma or serum samples, PPT using organic solvents like acetonitrile or methanol is a common and straightforward method to remove proteins. nih.gov

Liquid-Liquid Extraction (LLE): This technique can be used to separate the analyte from the matrix based on its solubility in immiscible solvents.

Solid-Phase Extraction (SPE): SPE, particularly using cation-exchange cartridges, can provide a cleaner extract and is effective for isolating cationic compounds like protonated this compound. oup.com

Dilute-and-Shoot: For urine samples with higher analyte concentrations, a simple dilution with the mobile phase may be sufficient. nih.gov

LC-MS/MS Analysis This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

Chromatography: HILIC is often preferred for retaining and separating the polar this compound from endogenous components in biological fluids. nih.govtandfonline.com

Ionization: Electrospray ionization (ESI) in positive mode is typically used, which generates the protonated molecular ion [M+H]⁺ (m/z 137.1 for this compound).

Tandem Mass Spectrometry (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion (m/z 137.1) is selected and fragmented, and one or more specific product ions are monitored. This process provides exceptional selectivity and sensitivity. For N¹-methylnicotinamide, a related isomer, the transition m/z 137.1 → 94.1 has been used. nih.gov A similar method would be developed to find the optimal, specific transitions for this compound.

The method requires validation to ensure its accuracy and reliability, including assessment of linearity, precision, accuracy, recovery, and stability. nih.gov

Template for a Bioanalytical LC-MS/MS Method for this compound

| Parameter | Description |

|---|---|

| Biological Matrix | Human Plasma, Urine |

| Sample Preparation | Protein precipitation with acetonitrile (Plasma); Dilution (Urine) |

| LC Column | HILIC, 2.1 x 100 mm, <3 µm |

| Mobile Phase | Gradient elution with acetonitrile and ammonium formate buffer |

| Ionization Mode | ESI Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z 137.1 |

| Product Ion(s) | To be determined (e.g., m/z 94.1, 80.1) |

| Internal Standard | Isotopically labeled this compound or a structural analog |

Future Directions and Emerging Paradigms in 5 Methylnicotinamide Research

Comprehensive Elucidation of Molecular Targets Beyond PARP

The biological activities of nicotinamide (B372718) derivatives are often linked to their roles in NAD+ metabolism, which in turn influences enzymes like poly(ADP-ribose) polymerases (PARPs). However, the specific molecular targets of 5-Methylnicotinamide are largely uncharacterized. A crucial future direction is the systematic identification of its binding partners to understand its unique biological functions.

While the direct molecular targets for this compound are not yet well-defined, research into related compounds provides a roadmap. For instance, Nicotinamide N-methyltransferase (NNMT) is a key enzyme that methylates nicotinamide, and its inhibition is a therapeutic target. mdpi.comnih.gov Although NNMT produces 1-methylnicotinamide (B1211872), investigating whether this compound interacts with NNMT or other methyltransferases is a logical step. nih.gov Future research should employ unbiased screening approaches, such as affinity purification-mass spectrometry (AP-MS) and chemical proteomics, using this compound as a bait molecule to pull down interacting proteins from cell lysates. This would provide a comprehensive and unbiased map of its potential molecular targets, moving beyond assumptions based on its structural similarity to nicotinamide. Furthermore, exploring its interaction with organic cation transporters, similar to how N-methylnicotinamide was identified as a substrate for MATE1 and MATE2-K, could reveal its pathways for cellular entry and exit. nih.gov

Advanced Structure-Activity Relationship Studies for Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, enabling the optimization of a compound's biological activity. researchgate.net For this compound, once primary molecular targets are identified, advanced SAR studies will be essential to develop analogs with improved potency and selectivity.

Comprehensive SAR studies on analogs of nicotinamide have revealed key structural features for inhibiting enzymes like NNMT. nih.gov For example, studies have shown that small substituents on the pyridine (B92270) ring are generally well-tolerated, while bulkier groups can reduce binding affinity due to steric hindrance. researchgate.net The introduction of specific groups, such as a 5-amino substitution on a related quinolinium scaffold, has been shown to increase inhibitory potency tenfold. researchgate.net

Future SAR campaigns for this compound should involve the systematic modification of its structure. This includes:

Modification of the pyridine ring: Introducing various substituents (e.g., halogens, hydroxyl, amino groups) at different positions to probe the electronic and steric requirements of the binding pocket.

Alteration of the carboxamide group: Replacing the amide with other functional groups like esters, ketones, or sulfonamides to explore different hydrogen bonding and electrostatic interactions.

Stereochemical analysis: If chiral centers are introduced, the synthesis and evaluation of individual enantiomers will be crucial, as biological targets are often stereoselective.

These studies will generate critical data for building robust SAR models, guiding the design of more potent and selective modulators of this compound's targets.

Table 1: Representative Structure-Activity Relationship Findings for Nicotinamide Analogs

| Parent Scaffold | Position of Modification | Type of Modification | Impact on Activity (relative to parent compound) | Reference |

|---|---|---|---|---|

| 1-Methylquinolinium | 5-position | Amino group | Tenfold increased inhibition of NNMT | researchgate.net |

| Methylated Isoquinoline | C3 position | Amino group | Resulted in IC50 of 6.3 ± 2.7 μM for NNMT | researchgate.net |

| Nicotinamide | 6-position | Methyl group | Tolerated, pIC50 = 4.9 for NNMT | nih.gov |

| Nicotinamide | 6-position | Amino group | Tolerated, pIC50 = 5.2 for NNMT | nih.gov |

This table presents data for related nicotinamide analogs to illustrate SAR principles that could be applied to future this compound research.

Development of Novel Research Tools and Probes Based on this compound

To investigate the cellular and molecular biology of this compound, the development of specialized chemical probes is an indispensable future step. These tools are designed to help visualize, identify, and quantify the compound's interactions within a complex biological system. nih.gov

The development of such probes would involve chemically modifying the this compound scaffold without significantly disrupting its interaction with its biological targets. Key types of probes to be developed include:

Fluorescent Probes: Attaching a fluorescent dye (fluorophore) to this compound would allow for its visualization in living cells using techniques like fluorescence microscopy. This can provide valuable information about its cellular uptake, subcellular localization, and dynamics.

Biotinylated Probes: Conjugating biotin to this compound can be used for affinity-based pulldown experiments to isolate its binding partners. nih.gov

Photo-affinity Probes: Incorporating a photo-reactive group allows for the formation of a covalent bond between the probe and its target upon UV irradiation. This enables the irreversible labeling and subsequent identification of target proteins, even for weak or transient interactions.

The successful synthesis and validation of these research tools would significantly accelerate the study of this compound's mechanism of action. nih.gov For instance, the use of N-methylnicotinamide as an endogenous probe has already proven useful for investigating drug-drug interactions involving specific kidney transporters. nih.gov

Integration with Multi-Omics Approaches for Holistic Biological Understanding

To gain a comprehensive understanding of the biological effects of this compound, future research must move beyond single-target analyses and embrace a systems-level perspective. frontlinegenomics.com Multi-omics approaches, which involve the simultaneous analysis of multiple types of biological molecules, offer a powerful way to achieve a holistic view of a compound's impact on cellular physiology. researchgate.net

By treating cells or model organisms with this compound and applying a suite of omics technologies, researchers can capture a snapshot of the global molecular changes induced by the compound. nih.gov This integrated approach can help elucidate its mechanism of action, identify novel biological pathways it modulates, and uncover potential off-target effects. nih.gov

Table 2: Application of Multi-Omics Technologies in this compound Research

| Omics Technology | Biological Molecules Analyzed | Key Insights for this compound Research |

|---|---|---|

| Genomics | DNA | Identify genetic variants that influence individual responses to this compound. |

| Epigenomics | DNA/histone modifications | Determine if this compound alters epigenetic marks like DNA methylation or histone acetylation, affecting gene regulation. nih.gov |

| Transcriptomics | RNA | Profile changes in global gene expression to identify signaling pathways and cellular processes modulated by this compound. |

| Proteomics | Proteins | Quantify changes in protein abundance and post-translational modifications to understand the functional consequences of gene expression changes. researchgate.net |

| Metabolomics | Metabolites | Analyze shifts in the cellular metabolome to reveal how this compound impacts metabolic pathways and networks. |

The integration of these diverse datasets is computationally intensive but offers the potential to construct comprehensive models of this compound's biological activity, paving the way for a deeper understanding of its role in health and disease. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 5-Methylnicotinamide in laboratory settings?

- Methodological Answer : Synthesis typically involves methylation of nicotinamide using methyl donors (e.g., methyl iodide) under controlled alkaline conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C spectra) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). For novel compounds, elemental analysis and mass spectrometry (MS) are essential to verify molecular composition .

- Key Data : For enzymatic studies, ensure batch-to-batch consistency by reporting melting points (e.g., 180–182°C) and retention times in HPLC .

Q. How is this compound evaluated as a substrate for nicotinamidases, and what kinetic parameters are critical?

- Methodological Answer : Use spectrophotometric or fluorometric assays to monitor deamidation activity. Calculate (substrate affinity) and (catalytic turnover) via Michaelis-Menten kinetics. For S. cerevisiae nicotinamidase, reported and under pH 7.4 and 37°C .

- Validation : Include positive controls (e.g., nicotinamide) and negative controls (e.g., 1--methylnicotinamide, which cannot coordinate Zn and shows no activity) to confirm specificity .

Q. What analytical techniques are recommended to assess the purity and stability of this compound in aqueous solutions?

- Methodological Answer : Employ reversed-phase HPLC with UV detection (260 nm) for purity checks. Stability studies should monitor degradation under varying pH (4–9), temperature (4–37°C), and light exposure using accelerated stability protocols. Data should include peak area normalization and degradation kinetics (e.g., half-life calculations) .

II. Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic data for this compound across different nicotinamidase isoforms?

- Methodological Answer : Conduct comparative kinetic studies using recombinant isoforms under standardized conditions (pH, temperature, buffer composition). Apply statistical tools like ANOVA to identify variability sources. For example, bacterial vs. fungal isoforms may differ in metal coordination requirements (e.g., Zn vs. Fe) .

- Data Integration : Use systematic reviews to collate existing and values, followed by meta-analysis to identify trends or outliers .

Q. What multi-omics approaches are suitable to explore the broader metabolic implications of this compound in cellular systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) to identify NAD-metabolism genes, metabolomics (LC-MS) to quantify NAD/NADH ratios, and proteomics to assess enzyme expression levels. Cross-validate findings with knockout models (e.g., S. cerevisiae ΔPNC1) to isolate this compound-specific effects .

- Challenge : Address confounding variables (e.g., cell line variability) by replicating experiments across multiple models and including technical triplicates .

Q. How can in silico modeling improve the prediction of this compound’s interactions with non-canonical enzymes?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities with enzymes lacking crystallographic data. Validate predictions via mutagenesis (e.g., altering metal-binding residues) and kinetic assays. For example, benzamide’s 1000-fold slower deamidation vs. nicotinamide highlights the role of metal coordination in catalytic efficiency .

- Limitations : Computational models must be calibrated against experimental data to ensure predictive accuracy .

III. Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., buffer composition, instrument calibration) in supplementary materials .

- Data Validation : Report confidence intervals for kinetic data and use standardized units (e.g., μM for IC) to facilitate cross-study comparisons .

- Ethical Considerations : Disclose any novel hazards (e.g., reactive intermediates during synthesis) and adhere to institutional safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.